molecular formula C26H25N3O2 B10980666 2-[2-(diphenylmethyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone

2-[2-(diphenylmethyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone

Cat. No.: B10980666
M. Wt: 411.5 g/mol
InChI Key: FCTSDKKMWMYJGS-UHFFFAOYSA-N
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Description

2-(2-BENZHYDRYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-MORPHOLINO-1-ETHANONE is a complex organic compound that features a benzimidazole core, a benzhydryl group, and a morpholino group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BENZHYDRYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-MORPHOLINO-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Benzhydryl Group: This step might involve a Friedel-Crafts alkylation reaction using benzhydryl chloride and a Lewis acid catalyst.

    Attachment of the Morpholino Group: This can be done through nucleophilic substitution reactions where the benzimidazole derivative reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzhydryl group, forming benzhydryl alcohol or ketone derivatives.

    Reduction: Reduction reactions might target the benzimidazole ring, potentially reducing it to a dihydrobenzimidazole derivative.

    Substitution: The compound can undergo various substitution reactions, especially at the benzimidazole and morpholino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzhydryl ketone, while substitution could introduce various functional groups onto the benzimidazole or morpholino moieties.

Scientific Research Applications

2-(2-BENZHYDRYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-MORPHOLINO-1-ETHANONE may have several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-BENZHYDRYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-MORPHOLINO-1-ETHANONE would depend on its specific biological target. Generally, compounds with benzimidazole cores can interact with DNA, enzymes, or receptors, modulating their activity. The benzhydryl and morpholino groups might enhance binding affinity or selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-BENZHYDRYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-ETHANONE: Lacks the morpholino group.

    2-(2-BENZHYDRYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE: Has an additional carbon in the linker.

    2-(2-BENZHYDRYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE: Contains a piperidine ring instead of a morpholino group.

Uniqueness

The presence of both the benzhydryl and morpholino groups in 2-(2-BENZHYDRYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-MORPHOLINO-1-ETHANONE may confer unique properties, such as enhanced solubility, stability, or biological activity, compared to similar compounds.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

2-(2-benzhydrylbenzimidazol-1-yl)-1-morpholin-4-ylethanone

InChI

InChI=1S/C26H25N3O2/c30-24(28-15-17-31-18-16-28)19-29-23-14-8-7-13-22(23)27-26(29)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,25H,15-19H2

InChI Key

FCTSDKKMWMYJGS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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